(2-Bromopropyl)cyclopropane

Description

Structural Classification and Nomenclature of (2-Bromopropyl)cyclopropane

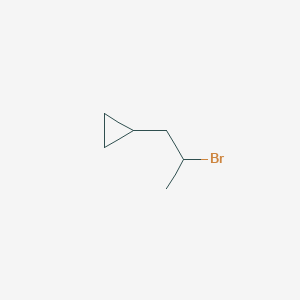

The structure of this compound consists of a three-membered cyclopropane (B1198618) ring attached to a propyl group, with a bromine atom substituting the second carbon of that propyl chain.

Nomenclature: According to the 2013 recommendations from the International Union of Pure and Applied Chemistry (IUPAC), a ring or ring system has seniority over a chain when determining the parent hydride. stackexchange.comqmul.ac.uk Therefore, the cyclopropane ring is considered the parent structure. The propyl group with a bromine on its second carbon is treated as a substituent. Following alphabetical order for prefixes, the correct IUPAC name for the compound is 1-(2-bromopropyl)cyclopropane . stackexchange.com

Structural Classification: Alkyl halides are classified as primary (1°), secondary (2°), or tertiary (3°) based on the substitution pattern of the carbon atom bonded to the halogen. libretexts.orglibretexts.orgpatsnap.combyjus.com In this compound, the carbon atom bonded to the bromine atom is itself attached to two other carbon atoms: one being the first carbon of the propyl chain (which is attached to the cyclopropane ring) and the other being the methyl group at the end of the chain. Therefore, this compound is classified as a secondary alkyl halide . libretexts.orgpatsnap.com

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(2-bromopropyl)cyclopropane stackexchange.com |

| CAS Number | 1595840-92-8 |

| Molecular Formula | C₆H₁₁Br |

| Classification | Secondary Alkyl Halide libretexts.orgpatsnap.com |

Significance of Cyclopropyl-Containing Alkyl Halides in Chemical Research

The cyclopropyl (B3062369) group is a highly valued structural motif in modern chemistry, particularly in medicinal chemistry and drug discovery. unl.ptscientificupdate.comnih.gov Its incorporation into molecules can significantly influence their biological and physical properties.

Key Contributions of the Cyclopropyl Moiety:

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in linear alkyl chains, which can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. unl.pthyphadiscovery.com This often leads to an improved pharmacokinetic profile for drug candidates. unl.pt

Potency and Binding: The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, enhancing its binding affinity to biological targets and thereby increasing its potency. unl.ptnih.gov

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties like lipophilicity and solubility, helping to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. unl.pt It can also reduce off-target effects and decrease plasma clearance. nih.govresearchgate.net

Synthetic Utility: As a result of these benefits, cyclopropyl-containing alkyl halides like this compound are valuable synthetic intermediates. lifechempharma.com They serve as building blocks for introducing the cyclopropyl fragment into more complex molecules, including pharmaceuticals and agrochemicals. lifechempharma.comresearchgate.net Over the last decade, 18 new chemical entities containing a cyclopropyl group have been approved by the FDA, highlighting the importance of this structural unit. scientificupdate.com

Overview of Cyclopropane Ring Chemistry Relevant to Halogenated Derivatives

The chemical behavior of cyclopropane and its derivatives is dominated by the significant ring strain inherent in the three-membered ring. The internal C-C-C bond angles are constrained to 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. firsthope.co.inlibretexts.org This strain energy makes the ring susceptible to reactions that lead to its opening.

Electronic and Reactive Properties:

Pi-Character: The C-C bonds in cyclopropane possess enhanced π-character, causing the molecule to exhibit reactivity that can mimic that of alkenes. unl.ptnih.govpearson.com

Ring-Opening Reactions: Cyclopropane readily undergoes ring-opening reactions with various reagents, a process that relieves the inherent strain. firsthope.co.inrsc.org Halogenation, for instance, typically breaks the ring to form 1,3-dihalopropanes. firsthope.co.inlibretexts.orgcore.ac.uk This reactivity is a key feature of its chemistry. For example, the reaction of cyclopropane with bromine (Br₂) can yield 1,3-dibromopropane. libretexts.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₁₁Br |

| 1,3-Dibromopropane | C₃H₆Br₂ |

Structure

3D Structure

Properties

Molecular Formula |

C6H11Br |

|---|---|

Molecular Weight |

163.06 g/mol |

IUPAC Name |

2-bromopropylcyclopropane |

InChI |

InChI=1S/C6H11Br/c1-5(7)4-6-2-3-6/h5-6H,2-4H2,1H3 |

InChI Key |

SZNCNIHVINUCML-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CC1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromopropyl Cyclopropane and Analogous Systems

Direct Synthesis Strategies for (2-Bromopropyl)cyclopropane

Direct approaches to this compound primarily involve the introduction of a bromine atom onto a cyclopropylpropane backbone. These methods are often favored for their atom economy and straightforward nature.

Bromination Reactions and Regiochemical Considerations

The bromination of alkanes, including those with cyclopropyl (B3062369) groups, can be achieved through free-radical halogenation. However, this method often yields a mixture of isomeric products. The reactivity of hydrogen atoms in alkanes towards bromination is not equal; for instance, the halogenation of propane (B168953) results in both 1-chloropropane (B146392) and 2-chloropropane. msu.edu Bromination is generally slower and more selective than chlorination. msu.edumsu.edu This selectivity is attributed to the relative stability of the resulting free radicals. masterorganicchemistry.com

The cyclopropane (B1198618) ring itself can also react with hydrogen bromide, undergoing ring-opening to form a bromoalkane. manac-inc.co.jp This reaction is unique to cyclopropanes among cycloalkanes due to the strain and "banana bond" character of the three-membered ring, which imparts some properties similar to alkenes. manac-inc.co.jp Therefore, controlling the reaction conditions is critical to selectively achieve bromination on the propyl chain without inducing ring cleavage.

For a substrate like 1-cyclopropylpropan-2-ol (B169602), direct bromination would target the secondary carbon, but careful selection of reagents is necessary to avoid unwanted side reactions.

Transformation of Precursors: Alcohols and Ethers to Bromides

A more controlled and widely used method for synthesizing alkyl bromides is the conversion of alcohols. Phosphorus tribromide (PBr₃) is a common and effective reagent for converting primary and secondary alcohols to their corresponding alkyl bromides. byjus.comcommonorganicchemistry.com This reaction typically proceeds via an Sₙ2 mechanism, which involves the inversion of stereochemistry at the chiral center. byjus.commasterorganicchemistry.com The use of PBr₃ is often preferred over hydrobromic acid as it minimizes the risk of carbocation rearrangements, which can be a problem with secondary alcohols. masterorganicchemistry.comlibretexts.org

The reaction of an alcohol like 1-cyclopropylpropan-2-ol with PBr₃ would first involve the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group. masterorganicchemistry.com Subsequently, a bromide ion acts as a nucleophile, attacking the carbon atom and displacing the activated oxygen group in an Sₙ2 fashion. masterorganicchemistry.com

Interactive Table 1: Reagents for Alcohol to Bromide Conversion

| Reagent | Substrate | Mechanism | Key Features |

| Phosphorus tribromide (PBr₃) | Primary & Secondary Alcohols | Sₙ2 | High yields, avoids carbocation rearrangements, results in inversion of stereochemistry. byjus.comcommonorganicchemistry.commasterorganicchemistry.com |

| Thionyl Bromide (SOBr₂) | Primary & Secondary Alcohols | Sₙ2 | More reactive than SOCl₂, not compatible with pyridine (B92270). commonorganicchemistry.com |

| Appel Reaction (PPh₃, CBr₄) | Primary & Secondary Alcohols | Sₙ2 | Inversion of stereochemistry. commonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Alcohols | Sₙ1 or Sₙ2 | Can lead to carbocation rearrangements with secondary and tertiary alcohols. libretexts.org |

While less common, the cleavage of ethers can also yield alkyl bromides, though this is generally a more challenging transformation.

Indirect Routes and Derivatization

Indirect methods offer pathways to this compound and its analogs with greater control over the molecular architecture, particularly stereochemistry.

Stereoselective and Enantioselective Approaches

The synthesis of optically pure cyclopropanes is a significant area of research due to their presence in many bioactive molecules. core.ac.uk Enantioselective synthesis of cyclopropane derivatives can be achieved through various catalytic methods, such as carbenoid reactions catalyzed by chiral cobalt(II) complexes or rhodium-catalyzed cyclopropanation. acs.orgacs.org These methods allow for the construction of the cyclopropane ring with a high degree of stereocontrol.

For a molecule like this compound, a stereoselective approach might involve the enantioselective synthesis of a precursor, such as a chiral cyclopropyl ketone or alcohol, followed by a stereospecific bromination step. bohrium.com For instance, the conversion of a chiral alcohol to an alkyl bromide using PBr₃ proceeds with inversion of configuration, allowing for predictable stereochemical outcomes. byjus.commasterorganicchemistry.com Chemoenzymatic strategies have also been developed for the stereoselective synthesis and diversification of cyclopropyl ketones, which are versatile precursors. bohrium.com

Convergent and Divergent Synthetic Pathways

Convergent synthesis involves the joining of two or more complex fragments to form the final product, often leading to more efficient syntheses. For cyclopropane-containing molecules, a convergent approach could involve the coupling of a cyclopropyl-containing fragment with another building block. For example, palladium-catalyzed cross-coupling reactions of cyclopropylmagnesium bromide with aryl bromides or triflates have been used to form cyclopropyl arenes. organic-chemistry.org

Divergent synthesis, on the other hand, involves the modification of a common intermediate to produce a library of structurally related compounds. Starting from a functionalized cyclopropane, such as a cyclopropyl ketone, various transformations can be performed to access a range of derivatives. rsc.orgnih.govresearchgate.net For example, 1-(1-alkynyl)cyclopropyl ketones can undergo gold-catalyzed divergent cycloadditions to produce complex heterocyclic structures. rsc.orgnih.gov Similarly, catalyst-controlled borocarbonylation of benzylidenecyclopropanes can lead to either γ-vinylboryl ketones or β-cyclopropylboryl ketones, demonstrating a regiodivergent synthesis. rsc.org

The ring-opening of donor-acceptor cyclopropanes is another powerful strategy that can be used in both convergent and divergent syntheses to create highly functionalized acyclic and cyclic systems. nih.govrsc.orgresearchgate.net

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of a synthesis. For the synthesis of this compound, factors such as the choice of solvent, temperature, and reaction time would need to be carefully controlled.

For instance, in the bromination of alcohols with PBr₃, the use of a weak base like pyridine can help to drive the reaction forward by preventing the reverse reaction. byjus.com In catalytic reactions, the choice of catalyst and ligands is paramount for achieving high efficiency and selectivity.

Interactive Table 2: Research Findings on Cyclopropane Synthesis

| Synthetic Strategy | Key Findings |

| Direct Bromination | Bromination is more selective than chlorination, but can be complicated by ring-opening in cyclopropanes. msu.edumsu.edumanac-inc.co.jp |

| Alcohol to Bromide Conversion | PBr₃ is effective for converting secondary alcohols to bromides with inversion of stereochemistry, avoiding rearrangements. byjus.commasterorganicchemistry.comlibretexts.org |

| Enantioselective Synthesis | Chiral catalysts (e.g., Co, Rh) can be used to synthesize cyclopropane derivatives with high enantioselectivity. acs.orgacs.org |

| Convergent/Divergent Synthesis | Cross-coupling reactions and ring-opening of donor-acceptor cyclopropanes are powerful tools for building molecular complexity. organic-chemistry.orgnih.govrsc.org |

| Process Optimization | One-pot procedures and careful selection of reagents and conditions can improve efficiency and yield. byjus.comresearchgate.net |

Solvent Effects and Temperature Control

The selection of an appropriate solvent and the strict control of temperature are critical factors in the synthesis of substituted cyclopropanes, including bromoalkyl derivatives. These parameters directly influence reaction rates, catalyst stability, solubility of reagents, and the suppression of side reactions that can compromise the integrity of the strained cyclopropane ring.

For instance, in the synthesis of (bromomethyl)cyclopropane (B137280) via the reaction of cyclopropylmethanol (B32771) with a brominating agent formed from a triarylphosphite and bromine, the use of a polar aprotic solvent is specified. google.com The reaction temperature is carefully managed, with the addition of bromine occurring below 15°C, followed by cooling to below 0°C before the addition of the alcohol. google.com This precise temperature control is crucial for managing the reaction's exothermicity and preventing the formation of by-products through elimination or ring-opening, which are common issues with highly strained rings. google.comcdnsciencepub.com

The choice of solvent can dramatically alter reaction outcomes. In rhodium-catalyzed reactions of N-enoxyphthalimides with alkenes, the solvent determines whether the product is a cyclopropane or a carboamination product. researchgate.net Specifically, using 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent favors the formation of the trans-cyclopropanation product, whereas methanol (B129727) leads to a carboamination product. researchgate.net This divergence is attributed to the solvent's ability to interact with reaction intermediates; methanol is proposed to cleave the C-N bond of the phthalimide (B116566) moiety, altering the coordination environment of the catalyst and redirecting the reaction pathway. researchgate.net In other cyclopropanation reactions, solvents like 1,4-dioxane (B91453) have been identified as optimal. mdpi.com The preference for non-hydrolyzing solvents that allow for temperature control, such as methylene (B1212753) chloride and methyl-t-butyl ether, has been noted for their ability to provide high yields and safer handling. google.com

Temperature also plays a direct role in product yield and stereoselectivity. In some cyclopropanation reactions, reducing the temperature to 0°C has been shown to significantly improve yields while maintaining high diastereoselectivity. bristol.ac.uk Conversely, in certain rhodium-catalyzed systems, higher temperatures have led to increased yields and cis-diastereoselectivity at lower catalyst loadings. rsc.org The outcome of lithium-bromine exchange reactions, a potential route to functionalized cyclopropanes, is also highly dependent on both solvent and temperature. Such exchanges are often inefficient at temperatures significantly above -78°C, highlighting the need for cryogenic conditions in many organometallic routes to cyclopropane precursors. researchgate.net

| Reaction Type | Solvent | Temperature | Key Finding | Reference |

|---|---|---|---|---|

| Bromination of Cyclopropylmethanol | Polar Aprotic | <15°C, then <0°C | Controls exothermicity and prevents ring-opening by-products. | google.com |

| Rh-catalyzed Cyclopropanation | 2,2,2-Trifluoroethanol (TFE) | Not specified | Favors formation of trans-cyclopropanation product over carboamination. | researchgate.net |

| Rh-catalyzed Cyclopropanation | Methanol | Not specified | Favors carboamination product due to solvent-intermediate interaction. | researchgate.net |

| Formal [2+1] Cycloaddition | 1,4-Dioxane | Room Temperature | Determined as optimal solvent for spirocyclopropane synthesis. | mdpi.com |

| Tandem Michael Addition/Cyclopropanation | Not specified | 0°C | Running the reaction at 0°C improved yield and diastereomeric ratio compared to room temperature. | bristol.ac.uk |

| Ring Closure to Cyclopropane Carboxylic Ester | Methylene Chloride / Methyl-t-butyl ether | 30-40°C | Solvents provided excellent yields and safer handling. | google.com |

Catalyst Selection and Ligand Design

The catalytic asymmetric synthesis of functionalized cyclopropanes is a powerful strategy that relies heavily on the judicious selection of a metal catalyst and coordinating ligands. The catalyst's role is to facilitate the transfer of a carbene moiety to an alkene, while the chiral ligand environment dictates the stereochemical outcome of the reaction.

A variety of transition metals, including rhodium, ruthenium, cobalt, and copper, are employed for cyclopropanation reactions. researchgate.netethz.ch Rhodium(II) and Rhodium(I) complexes are particularly prevalent. For instance, Rh(I) complexes with chelating imine-functionalized N-heterocyclic carbene (NHC) ligands have been investigated for the cyclopropanation of styrene (B11656). rsc.org The steric properties of the substituents on the ligand system were found to significantly affect the efficiency and, notably, the cis-diastereoselectivity of the reaction. rsc.org Similarly, chiral cyclopentadienyl (B1206354) Rh(III) complexes have been used to catalyze enantioselective cyclopropanations of electron-deficient olefins with excellent asymmetric induction and high diastereoselectivity under mild conditions. researchgate.net

Ruthenium-based catalysts, often featuring Pheox (phosphino-oxazoline) or porphyrin ligands, are also effective. A chiral Ru(II)-Pheox complex has been used for the asymmetric cyclopropanation of 2-substituted allylic derivatives, yielding highly functionalized cyclopropanes with excellent enantiomeric excess (86-99% ee). researchgate.net Ruthenium catalysts bearing Halterman's porphyrin as a ligand have achieved ee values as high as 98% in the cyclopropanation of styrene. ethz.ch

Cobalt complexes have emerged as effective catalysts, particularly for reactions involving diazo compounds or their surrogates. organic-chemistry.orgdicp.ac.cn A cobalt(II) complex of a D2-symmetric chiral porphyrin has been shown to catalyze the asymmetric cyclopropanation of both aromatic and aliphatic olefins with α-cyanodiazoacetates, affording products in high yields with high diastereo- and enantioselectivity. organic-chemistry.org More recently, cobalt catalysts with pyridine diimine (PDI) ligands have been used in asymmetric cyclopropanations where gem-dichloroalkanes serve as precursors to nonstabilized carbenes, offering a safer alternative to diazoalkanes. dicp.ac.cn

Ligand design is paramount for achieving high stereoselectivity. Bis(oxazolinyl)pyridine (pyBOX) and BOX ligands are frequently employed in asymmetric catalysis. snnu.edu.cn For example, in the magnesium iodide-catalyzed ring-opening of cyclopropanes, pyBOX ligands were essential for achieving high enantiopurity. snnu.edu.cn Computational ligand design has also become a powerful tool for optimizing catalysts to improve both enantioselectivity and diastereoselectivity in cycloisomerization reactions that form complex ring systems. snnu.edu.cn The development of anionic, boron-bridged analogues of BOX ligands, known as borabox ligands, has shown considerable potential for asymmetric cyclopropanation. organic-chemistry.org

| Catalyst System | Ligand Type | Reaction / Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Ru(II) | Pheox (chiral) | Cyclopropanation of 2-substituted allyl derivatives with ethyl diazoacetate. | Furnished cyclopropanes in moderate to high yields (32-97%) and excellent ee (86-99%). | researchgate.net |

| Co(II) | D2-symmetric chiral porphyrin | Asymmetric olefin cyclopropanation with α-cyanodiazoacetates. | Effective for aromatic and aliphatic olefins, high yields and high stereoselectivity. | organic-chemistry.org |

| Rh(I) | Imine-functionalized N-heterocyclic carbene (NHC) | Cyclopropanation of styrene with ethyl diazoacetate. | Ligand sterics influence efficiency and cis-diastereoselectivity. | rsc.org |

| Rh(III) | Chiral Cyclopentadienyl (CpX) | Cyclopropanations of electron-deficient olefins with N-enoxysuccinimides. | Achieved excellent asymmetric induction and high diastereoselectivity. | researchgate.net |

| Co(PDI)Br2 | Pyridine diimine (PDI) / Pybox (chiral) | Asymmetric cyclopropanation using gem-dichloroalkanes as carbene precursors. | Provides a safer alternative to diazoalkanes for transferring nonstabilized carbenes. | dicp.ac.cn |

| MgI2 | pyBOX | Annulation reaction of aldehydes with activated cyclopropanes. | Identified as the optimal ligand for providing high enantiopurity. | snnu.edu.cn |

Reactivity and Mechanistic Investigations of 2 Bromopropyl Cyclopropane

Nucleophilic Substitution Reactions

The presence of a bromine atom, a good leaving group, on a secondary carbon atom makes (2-bromopropyl)cyclopropane a substrate for nucleophilic substitution reactions. These reactions involve the replacement of the bromide ion by a nucleophile. The reaction pathway, whether it be bimolecular (SN2) or unimolecular (SN1), is influenced by the reaction conditions and the structure of the substrate.

SN1 and SN2 Reaction Pathways

The secondary nature of the carbon bearing the bromine atom suggests that both SN1 and SN2 mechanisms are possible.

In an SN2 reaction , a nucleophile directly attacks the electrophilic carbon, leading to a concerted process where the carbon-bromine bond is broken as the new carbon-nucleophile bond is formed. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. For this compound, the cyclopropyl (B3062369) group can exert some steric hindrance, potentially slowing down the rate of an SN2 reaction compared to a less bulky substrate like 2-bromopropane.

Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents and weaker nucleophiles. The stability of the resulting secondary carbocation is a crucial factor. The adjacent cyclopropyl group can stabilize the positive charge through hyperconjugation, making the SN1 pathway more favorable than for a simple secondary alkyl halide. The high p-character of the C-C bonds in the cyclopropane (B1198618) ring allows for effective overlap with the empty p-orbital of the carbocation.

| Reaction Pathway | Favored By | Intermediate | Key Features for this compound |

| SN1 | Polar protic solvents, weak nucleophiles | Secondary carbocation | Stabilized by the adjacent cyclopropyl group |

| SN2 | Polar aprotic solvents, strong nucleophiles | Pentacoordinate transition state | Steric hindrance from the cyclopropyl group may be a factor |

Stereochemical Outcomes of Substitution

The stereochemistry of the substitution product depends on the operative mechanism.

If the reaction proceeds via an SN2 mechanism , it will result in an inversion of configuration at the stereocenter. This is because the nucleophile attacks from the side opposite to the leaving group.

In contrast, an SN1 reaction involves a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products if the starting material is chiral.

Competing Elimination Reactions

In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. chemguide.co.uklibretexts.org The base removes a proton from a carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion. The E2 mechanism, a concerted process, is common for secondary alkyl halides in the presence of a strong, non-nucleophilic base. libretexts.orgpressbooks.pub The regioselectivity of the elimination will be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

Radical Reactions and Cascade Rearrangements

The strained cyclopropane ring in this compound makes it susceptible to radical-mediated reactions, which can lead to ring-opening and subsequent rearrangements.

Generation and Fate of Cyclopropylmethyl Radicals

Homolytic cleavage of the carbon-bromine bond, typically initiated by heat or light, can generate a secondary radical adjacent to the cyclopropane ring. This cyclopropylmethyl-type radical is a key intermediate in various transformations. evitachem.com The fate of this radical can involve simple radical combination or abstraction reactions, or it can undergo more complex rearrangements.

Ring-Opening to But-3-enyl Radical Intermediates

A characteristic reaction of cyclopropylmethyl radicals is their rapid ring-opening to form the thermodynamically more stable homoallylic but-3-enyl radical. ucl.ac.uk This ring-opening is a facile process due to the release of the significant ring strain (approximately 27 kcal/mol) of the cyclopropane ring. nih.govnih.gov The rate of this rearrangement is very fast, often making it difficult to trap the initial cyclopropylmethyl radical. This propensity for ring-opening is a powerful tool in synthetic organic chemistry, allowing for the formation of linear structures from cyclic precursors. beilstein-journals.org

| Radical Intermediate | Key Feature | Subsequent Reaction |

| Cyclopropylmethyl Radical | Strained three-membered ring | Rapid ring-opening |

| But-3-enyl Radical | More stable, linear structure | Can participate in further radical reactions |

Intramolecular Rearrangement Kinetics and Thermodynamics

The study of intramolecular rearrangements in this compound is crucial for understanding its stability and reaction pathways. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the behavior can be inferred from the well-established principles of cyclopropane ring strain and the electronic effects of the bromoalkyl substituent.

The primary intramolecular rearrangement anticipated for this compound under thermal or catalytic conditions is the cleavage of a carbon-carbon bond within the cyclopropane ring. This process is driven by the release of the inherent ring strain of the cyclopropane moiety, which is approximately 27.5 kcal/mol. The presence of the 2-bromopropyl group is expected to influence the activation energy and the equilibrium position of this rearrangement.

The bromine atom, being electron-withdrawing, can affect the bond strengths within the cyclopropane ring. It is plausible that the C1-C2 and C1-C3 bonds (adjacent to the substituent) would be electronically perturbed, potentially lowering the activation energy for ring-opening compared to unsubstituted cyclopropane. The rearrangement would likely lead to the formation of various isomeric haloalkenes.

A hypothetical kinetic study would involve monitoring the concentration of this compound over time at various temperatures to determine the rate constants for its disappearance and the appearance of rearrangement products. From these rate constants, the activation parameters (Enthalpy of activation, ΔH‡, and Entropy of activation, ΔS‡) could be calculated using the Arrhenius and Eyring equations.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Intramolecular Rearrangement of this compound

| Parameter | Hypothetical Value Range | Significance |

| Activation Energy (Ea) | 30 - 40 kcal/mol | Energy barrier for the ring-opening rearrangement. |

| Enthalpy of Activation (ΔH‡) | 29 - 39 kcal/mol | Change in heat content in forming the transition state. |

| Entropy of Activation (ΔS‡) | -10 to +10 cal/mol·K | Change in disorder in forming the transition state. A value near zero would suggest a concerted mechanism. |

| Gibbs Free Energy of Activation (ΔG‡) | 33 - 43 kcal/mol | Overall energy barrier at a given temperature. |

| Enthalpy of Reaction (ΔHrxn) | -15 to -25 kcal/mol | Overall heat released or absorbed in the rearrangement, expected to be exothermic due to strain release. |

Note: These values are estimations based on general principles of cyclopropane chemistry and have not been experimentally determined for this compound.

Carbocationic Rearrangements

The formation of a carbocation from this compound, for instance, through the heterolytic cleavage of the C-Br bond or by protonation of the cyclopropane ring, opens up pathways for complex rearrangements.

When a positive charge develops on the carbon adjacent to the cyclopropane ring (the cyclopropylcarbinyl cation), a rapid and reversible rearrangement to a homoallyl cation is expected. wikipedia.orgrsc.org This is a classic and well-studied phenomenon in carbocation chemistry. researchgate.net The cyclopropylcarbinyl cation is stabilized by the delocalization of the positive charge into the bent sigma bonds of the cyclopropane ring. rsc.org

In the case of the cation derived from this compound, the initial secondary carbocation would be in equilibrium with various isomeric structures, including cyclobutyl and homoallyl cations. wikipedia.org The equilibrium distribution between these cationic species is highly dependent on the substitution pattern and the reaction conditions.

The reaction of cyclopropylmethamine with sodium nitrite, for example, yields a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallylic alcohol, demonstrating the facile interconversion of these cationic intermediates. wikipedia.org For the cation derived from this compound, a similar distribution of alcohol products would be anticipated under appropriate solvolytic conditions.

The substituents on the cyclopropane ring and the carbinyl carbon have a profound impact on the stability of the various cationic intermediates and the transition states connecting them, thereby influencing the product distribution. chemrxiv.org

In the case of the carbocation generated from this compound, the key substituents are the methyl group on the carbinyl carbon and the bromine atom on the same carbon. However, for the characteristic cyclopropylcarbinyl rearrangement, the bromine would have already departed as a bromide ion. Therefore, the primary influence would be the methyl group at the C1 position of the cyclopropylcarbinyl system.

Computational studies on substituted cyclopropylcarbinyl cations have shown that electron-donating groups at the C1 position (the carbon bearing the initial positive charge) significantly stabilize the cyclopropylcarbinyl structure relative to the bicyclobutonium and homoallyl cations. chemrxiv.org Conversely, substituents on the cyclopropane ring itself (C3/C4 positions) can favor the formation of homoallyl structures. chemrxiv.orgchemrxiv.org

The presence of a methyl group on the exocyclic carbon would stabilize the initial cyclopropylcarbinyl cation. This stabilization could potentially slow down the rate of rearrangement to the homoallyl cation compared to an unsubstituted cyclopropylcarbinyl cation. Furthermore, the bromine atom, if it participates as a neighboring group, could influence the stereochemical outcome of the reaction, potentially leading to retention of configuration through the formation of a bromonium ion intermediate. utexas.eduresearchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful tool for the functionalization of cyclopropanes, which can undergo reactions involving either the C-C bonds of the ring or the C-X bond of a substituent. nih.gov

Due to their high ring strain, cyclopropanes are susceptible to oxidative addition to transition metal complexes, a key step in many catalytic cycles. wikipedia.org This process involves the cleavage of a C-C bond of the cyclopropane and the formation of a metallacyclobutane intermediate. wikipedia.org The regioselectivity of this oxidative addition is influenced by the substituents on the cyclopropane ring. wikipedia.org

For this compound, a transition metal catalyst, such as one based on rhodium(I) or palladium(0), could insert into one of the C-C bonds of the cyclopropane ring. The presence of the alkyl substituent would likely direct the metal to the less sterically hindered C-C bond.

Table 2: Plausible Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst | Intermediate | Potential Products |

| C-C Bond Activation | Rh(I) complexes | Rhodacyclobutane | Ring-opened functionalized alkanes |

| Cross-Coupling | Pd(0) complexes | Alkylpalladium(II) species | Substituted cyclopropanes |

This table presents hypothetical reaction pathways based on known transition metal catalysis with similar substrates.

Following the oxidative addition to form a metallacyclobutane, this intermediate can undergo a variety of subsequent reactions, leading to the formation of new C-C or C-heteroatom bonds. nih.govrsc.org For example, in the presence of a suitable coupling partner, a cross-coupling reaction can occur.

Alternatively, the C-Br bond of this compound could undergo oxidative addition to a low-valent transition metal, such as palladium(0). libretexts.orgyoutube.com This would form an alkylpalladium(II) intermediate, which could then participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form a new C-C bond at the 2-position of the propyl chain while leaving the cyclopropane ring intact. nih.govnih.gov The choice of catalyst and reaction conditions would be critical in determining whether the reaction proceeds via activation of the C-C bond of the cyclopropane or the C-Br bond of the side chain.

Metallacycle Intermediates and Their Transformations

The reactions of this compound, particularly those catalyzed by transition metals, are often postulated to proceed through metallacycle intermediates. The formation of such species is a critical step that dictates the reaction pathway and the structure of the final products. The interaction begins with the oxidative addition of the carbon-bromine bond to a low-valent transition metal, such as Palladium(0) or Nickel(0), to form an organometallic intermediate.

Mechanistic studies on related systems suggest that once the initial organometal complex is formed, several transformations can occur. For instance, in reactions analogous to the Heck cyclization, palladacycles are known intermediates. While direct evidence for specific metallacycle structures involving this compound is not extensively documented, plausible mechanistic pathways can be inferred. For example, a Pd-catalyzed cyclization could involve the formation of a palladacycle intermediate, which then undergoes further reaction to yield cyclic products researchgate.net. The stability and subsequent reaction of these intermediates are highly dependent on the choice of metal, ligands, and reaction conditions. In some cases, the cyclopropane ring itself can participate in the reaction, leading to ring-opening or rearrangement, driven by the release of ring strain.

Computational studies on similar cyclopropane derivatives have shown that the reaction mechanism can proceed through the formation of a benzylic copper intermediate, followed by a stereoretentive cyclization, highlighting the role of the metal in controlling the stereochemistry of the product researchgate.net. These findings support the concept that organometallic intermediates are central to the transformations of substituted cyclopropanes.

Reactions with Organometallic Reagents

This compound serves as a versatile substrate for reactions with various organometallic reagents, which can act as strong bases or potent nucleophiles. These reactions are fundamental for creating new carbon-carbon bonds and introducing functional groups.

This compound can react with magnesium metal to form the corresponding Grignard reagent, (2-cyclopropylpropyl)magnesium bromide. This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion-like center libretexts.orgsigmaaldrich.com. The resulting Grignard reagent is a powerful tool in synthesis, capable of reacting with a wide range of electrophiles. For instance, it can add to aldehydes and ketones to produce secondary and tertiary alcohols, respectively libretexts.orgsigmaaldrich.com. The stereoselectivity of such additions to carbonyls adjacent to a cyclopropane ring can be high, often proceeding via a bisected conformation to maximize stereo-electronic interactions between the cyclopropane's π-character and the reacting center sci-hub.st.

Similarly, organolithium reagents can be prepared from this compound through reaction with lithium metal libretexts.orgyoutube.com. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts libretexts.orgwikipedia.orgacs.org. Due to their strong basicity, they readily react with compounds containing acidic protons, such as water and alcohols libretexts.org. As nucleophiles, they participate in addition reactions with carbonyl compounds and can also be used in substitution reactions with alkyl halides youtube.comwikipedia.org.

The table below summarizes the expected reactions of the Grignard reagent derived from this compound with various electrophiles.

| Electrophile | Reagent | Product Type |

| Formaldehyde | (2-cyclopropylpropyl)magnesium bromide | Primary Alcohol |

| Aldehyde (R-CHO) | (2-cyclopropylpropyl)magnesium bromide | Secondary Alcohol |

| Ketone (R-CO-R') | (2-cyclopropylpropyl)magnesium bromide | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | (2-cyclopropylpropyl)magnesium bromide | Carboxylic Acid |

The carbon-bromine bond in this compound makes it an excellent candidate for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds sigmaaldrich.comlibretexts.org.

Palladium-catalyzed reactions are among the most common methods for this purpose. In a typical Suzuki-Miyaura coupling, this compound could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond organic-chemistry.org. Similarly, in a Stille coupling, an organotin reagent would be used as the coupling partner libretexts.org. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the alkyl bromide to the Pd(0) catalyst, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the catalyst libretexts.org.

Recent advancements have also highlighted the use of other metals. Cobalt-catalyzed systems have proven effective for the cross-coupling of alkyl halides with cyclopropyl Grignard reagents organic-chemistry.org. Furthermore, copper-catalyzed methods are emerging for the enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes, providing access to chiral cyclopropane building blocks dicp.ac.cn. A tandem palladium-catalyzed C-C coupling followed by recyclization has been demonstrated for structurally related 2-(2-bromoaryl)cyclopropane-1,1-dicarboxylates, showcasing a powerful method for constructing complex heterocyclic systems like 1H-2,3-benzoxazine 3-oxides researchgate.net.

The table below provides an overview of potential cross-coupling reactions involving this compound.

| Reaction Name | Coupling Partner | Metal Catalyst | General Product |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Palladium | (2-cyclopropylpropyl)-R |

| Stille | Organotin Reagent (e.g., R-SnBu₃) | Palladium | (2-cyclopropylpropyl)-R |

| Sonogashira | Terminal Alkyne | Palladium/Copper | (2-cyclopropylprop-1-ynyl)-R |

| Buchwald-Hartwig | Amine (R₂NH) | Palladium | N-(2-cyclopropylpropyl)amine |

| Cobalt-Catalyzed | Grignard Reagent (R-MgX) | Cobalt | (2-cyclopropylpropyl)-R |

Spectroscopic Characterization for Structural Elucidation of 2 Bromopropyl Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of (2-Bromopropyl)cyclopropane can be confirmed.

¹H NMR Chemical Shifts and Coupling Constants for Stereochemical Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, distinct signals are expected for the cyclopropyl (B3062369) ring protons and the protons of the 2-bromopropyl side chain.

The cyclopropyl protons typically appear in the upfield region of the spectrum, from approximately 0.2 to 1.0 ppm, due to the unique shielding effects of the strained ring system. The protons on the two methylene (B1212753) (-CH2-) groups of the ring are diastereotopic and will exhibit complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. Vicinal coupling constants in cyclopropanes are stereospecific; typically, J_cis is larger (around 6-12 Hz) than J_trans (around 2-9 Hz), which is crucial for determining the relative stereochemistry of substituents on the ring. researchgate.netcdnsciencepub.com

The protons of the 2-bromopropyl group will appear further downfield.

CH-Br Proton: The methine proton directly attached to the electron-withdrawing bromine atom is expected to be the most deshielded, with a chemical shift in the range of 3.8-4.5 ppm. It would likely appear as a multiplet due to coupling with the adjacent methylene and methyl protons.

CH2 Proton: The methylene protons adjacent to both the cyclopropyl ring and the chiral center (CH-Br) are diastereotopic. They would resonate at approximately 1.5-2.0 ppm and would likely appear as complex multiplets.

CH3 Proton: The terminal methyl protons would appear as a doublet, coupling with the single methine proton (CH-Br). This signal is expected in the range of 1.6-1.9 ppm.

A hypothetical data table summarizing these predicted ¹H NMR characteristics is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Cyclopropyl CH₂ | 0.2 - 0.7 | Multiplet | J_gem, J_cis, J_trans |

| Cyclopropyl CH | 0.7 - 1.0 | Multiplet | J_cis, J_trans |

| CH₂ (side chain) | 1.5 - 2.0 | Multiplet | |

| CH₃ | 1.6 - 1.9 | Doublet | ~7 |

| CH-Br | 3.8 - 4.5 | Multiplet |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms.

Cyclopropyl Carbons: The carbons of the cyclopropane (B1198618) ring are highly shielded and appear at unusually high field (low ppm values). The two methylene carbons (-CH2-) are expected to resonate at approximately 5-15 ppm. The methine carbon (-CH-) attached to the propyl side chain would be slightly further downfield, around 15-25 ppm. Unsubstituted cyclopropane itself resonates at -2.7 ppm. docbrown.info

Side Chain Carbons: The carbon atom bonded to the bromine (C-Br) is significantly deshielded and is predicted to appear in the 45-60 ppm range. The methylene carbon adjacent to the cyclopropyl ring would be found in the typical alkane region, around 30-40 ppm. The terminal methyl carbon is expected to resonate at approximately 20-25 ppm.

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 15 - 25 |

| CH₂ (side chain) | 30 - 40 |

| CH₃ | 20 - 25 |

| CH-Br | 45 - 60 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal cross-peaks connecting the CH-Br proton to both the adjacent CH2 and CH3 protons of the side chain. It would also show correlations between the cyclopropyl methine proton and the protons on the adjacent cyclopropyl methylene groups, as well as the side-chain methylene group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~4.2 ppm would show a cross-peak to the carbon signal at ~50 ppm, confirming the CH-Br group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

Electron Ionization (EI) Fragmentation Patterns and Isotopic Signatures

In Electron Ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•) which then undergoes fragmentation. The mass spectrum of this compound would exhibit several characteristic features.

Isotopic Signature: A key feature would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is the characteristic isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The molecular ions would therefore appear at m/z 162 and 164.

Fragmentation: Common fragmentation pathways for alkyl halides include the loss of the halogen atom. youtube.com Therefore, a prominent peak would be expected at m/z 83, corresponding to the loss of a bromine radical ([M-Br]⁺). This C₆H₁₁⁺ fragment could be the base peak. Further fragmentation of the alkyl chain and the cyclopropane ring would lead to smaller fragments. Cleavage at the point of branching is also common for alkanes. ic.ac.uk The loss of a propyl group could lead to a cyclopropylmethyl cation at m/z 55, while the loss of the cyclopropyl group could result in a bromonium ion fragment. Saturated cyclic hydrocarbons often show fragmentation patterns similar to their acyclic counterparts once the ring is opened. ic.ac.uk

A table of predicted major ions in the EI mass spectrum is provided below.

| m/z | Predicted Ion/Fragment | Comments |

| 162, 164 | [C₆H₁₁Br]⁺• | Molecular ion peaks, showing the 1:1 bromine isotope pattern. |

| 83 | [C₆H₁₁]⁺ | Loss of Br radical from the molecular ion. Likely a major peak. |

| 55 | [C₄H₇]⁺ | Loss of C₂H₄Br or cleavage leading to cyclopropylmethyl cation. |

| 41 | [C₃H₅]⁺ | Cyclopropyl or allyl cation, a common fragment. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₆H₁₁Br. The theoretical exact masses for the molecular ions are calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, and ⁸¹Br).

Calculated exact mass for [C₆H₁₁⁷⁹Br]⁺: 162.00441 Da

Calculated exact mass for [C₆H₁₁⁸¹Br]⁺: 164.00236 Da

An experimental HRMS measurement matching these theoretical values to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition of this compound. guidechem.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at frequencies that correspond to their natural vibrational frequencies. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, revealing the characteristic absorption bands of the molecule's functional groups. For this compound, IR spectroscopy is instrumental in confirming the presence of two key structural features: the cyclopropane ring and the carbon-bromine (C-Br) bond.

Characteristic Vibrational Frequencies of the Cyclopropane Ring and C-Br Bond

The structural elucidation of this compound via IR spectroscopy relies on the identification of absorption bands unique to its constituent parts. The strained three-membered cyclopropane ring and the C-Br bond each exhibit characteristic vibrations in distinct regions of the infrared spectrum.

Cyclopropane Ring Vibrations: The cyclopropane ring's significant ring strain influences its vibrational frequencies, making them distinguishable from those of acyclic alkanes.

C-H Stretching: The C-H bonds on the cyclopropane ring typically show stretching vibrations at wavenumbers higher than those for unstrained sp³ hybridized carbons. These absorptions are generally found in the range of 3080–3040 cm⁻¹ docbrown.infouomustansiriyah.edu.iq. This higher frequency is a direct consequence of the increased s-character in the C-H bonds due to the ring's geometric constraints. In addition to the ring's C-H stretches, the propyl chain will exhibit typical alkane C-H stretching absorptions between 3000 and 2850 cm⁻¹ libretexts.orglibretexts.org.

CH₂ Deformation and Skeletal Vibrations: The methylene (CH₂) groups of the cyclopropane ring give rise to characteristic deformation (scissoring) vibrations that peak between 1480 and 1440 cm⁻¹ docbrown.info. Furthermore, a key diagnostic absorption for the cyclopropane ring is a skeletal vibration, often referred to as a "ring breathing" mode, which appears in the 1020–1000 cm⁻¹ region docbrown.info.

Carbon-Bromine (C-Br) Bond Vibration: The C-Br bond involves a relatively heavy bromine atom, which results in a low-frequency stretching vibration according to the principles of the ball-and-spring model of molecular vibrations masterorganicchemistry.comfiveable.me.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is characteristically found in the fingerprint region of the IR spectrum. For bromoalkanes, this absorption band typically appears in the range of 750–500 cm⁻¹ docbrown.info. The presence of a moderate to strong band in this region would provide strong evidence for the bromine substituent in the this compound structure.

The following table summarizes the expected characteristic infrared absorption frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Cyclopropyl C-H | 3080 - 3040 | Medium |

| C-H Stretch | Alkyl C-H (propyl chain) | 3000 - 2850 | Strong |

| CH₂ Deformation (Scissoring) | Cyclopropyl CH₂ | 1480 - 1440 | Medium |

| Ring Skeletal Vibration | Cyclopropane Ring | 1020 - 1000 | Medium |

| C-Br Stretch | Alkyl Bromide | 750 - 500 | Medium to Strong |

Computational and Theoretical Studies on 2 Bromopropyl Cyclopropane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and thermodynamic stability of (2-Bromopropyl)cyclopropane. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) are employed to solve the electronic Schrödinger equation, yielding crucial information about the molecule's energy, electron distribution, and geometric parameters.

DFT methods, particularly with hybrid functionals like B3LYP, are often used to achieve a balance between computational cost and accuracy for organic molecules. These calculations can predict key energetic properties such as the heat of formation, ionization potential, and electron affinity. The electronic structure is characterized by the distribution of electron density, which highlights regions of high and low electron concentration, and the molecular electrostatic potential (MEP), which indicates sites susceptible to electrophilic or nucleophilic attack. For this compound, the electron-withdrawing bromine atom and the electron-rich cyclopropane (B1198618) ring are expected to be prominent features in the electronic landscape.

Table 1: Illustrative Calculated Energetic Properties of a Substituted Cyclopropane (Note: These are example values based on typical computational outputs for similar molecules, as specific data for this compound is not readily available.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Heat of Formation (ΔHf) | +85.2 kJ/mol | DFT/B3LYP/6-31G |

| Ionization Potential | 9.8 eV | DFT/B3LYP/6-31G |

| Electron Affinity | -0.5 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |

Molecular Orbital Analysis and Bonding Characteristics

The bonding in the cyclopropane ring is unique and cannot be adequately described by simple sp³ hybridization. The Walsh and Coulson-Moffitt models are two primary theories used to explain its structure. The Coulson-Moffitt model proposes "bent bonds," where the electron density of the C-C bonds is concentrated outside the internuclear axes. The Walsh model describes the bonding in terms of a basis set of sp² hybridized carbons, with p-orbitals directed towards the center of the ring, leading to a high-energy Highest Occupied Molecular Orbital (HOMO) that gives cyclopropane its alkene-like chemical properties.

For this compound, molecular orbital (MO) analysis reveals how the substituent interacts with the ring's frontier orbitals (HOMO and LUMO). The bromine atom, with its lone pairs and the σ* orbital of the C-Br bond, significantly influences the MO landscape. Studies on the simpler bromocyclopropane (B120050) show that the HOMO and HOMO-1 are primarily associated with the cyclopropane ring, while the LUMO is the σ* C-Br antibonding orbital. researchgate.netunl.edu This suggests that electron-donating interactions would involve the ring, while electron-accepting interactions or bond cleavage would be focused at the C-Br bond. The presence of the propyl chain would further modify these orbital energies through inductive and hyperconjugative effects.

Table 2: Representative Molecular Orbital Energies for Bromocyclopropane (Source: Adapted from computational studies on bromocyclopropane.)

| Molecular Orbital | Calculated Energy (eV) | Primary Character |

|---|---|---|

| HOMO-2 | -13.5 | σC-C (ring) |

| HOMO-1 | -11.8 | Walsh orbital (ring) |

| HOMO | -10.9 | Walsh orbital (ring) / p(Br) lone pair |

| LUMO | +1.2 | σ*C-Br |

Reaction Pathway Modeling and Transition State Geometries

Computational chemistry is instrumental in modeling reaction mechanisms, allowing for the characterization of transition states (TS) and the calculation of activation energies. For this compound, several reaction pathways can be investigated, including nucleophilic substitution at the bromine-bearing carbon and reactions involving the opening of the cyclopropane ring.

A key reaction pathway to model would be the cleavage of the C-Br bond. Studies on the dissociative ionization of bromocyclopropane have shown that upon ionization, the molecule can readily lose a bromine atom. researchgate.net Theoretical modeling of such a process for this compound would involve locating the transition state for C-Br bond heterolysis or homolysis. The geometry of the TS would reveal the extent of bond breaking and the electronic distribution at the peak of the energy barrier. For instance, in an Sₙ2 reaction, the TS would feature the incoming nucleophile and the leaving bromide ion partially bonded to the carbon atom in a trigonal bipyramidal arrangement. Ring-opening reactions, driven by the release of ring strain, could also be modeled, where the TS would show significant elongation of one of the ring's C-C bonds.

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. For this compound, predicting ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies is particularly useful. These predictions are typically performed using DFT methods, such as GIAO (Gauge-Independent Atomic Orbital) for NMR.

The presence of a flexible propyl chain and a chiral center means that this compound exists as multiple conformers. A computational conformational analysis is necessary to identify the lowest energy structures. By calculating the energies of various rotamers (rotations around the C-C single bonds), a potential energy surface can be mapped, and the most stable conformers identified. Spectroscopic parameters are then calculated for these stable conformers and are often averaged, weighted by their Boltzmann population, to compare with experimental spectra. The predicted chemical shifts for protons on the cyclopropane ring are expected to be in the characteristic upfield region (0-1 ppm), shifted by the electronic effects of the substituent.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a this compound Conformer (Note: These are hypothetical values for one possible conformer, calculated to demonstrate the capability of computational methods.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Computational Method |

|---|---|---|

| C (ring, attached to propyl) | 18.5 | DFT/GIAO |

| C (ring, methylene) | 9.2 | DFT/GIAO |

| C (propyl, attached to ring) | 35.1 | DFT/GIAO |

| C (propyl, CHBr) | 52.8 | DFT/GIAO |

| C (propyl, methyl) | 21.4 | DFT/GIAO |

Strain Energy Analysis of the Cyclopropane Moiety and Its Impact on Reactivity

The cyclopropane ring possesses significant ring strain, conventionally estimated to be around 27.6 kcal/mol, due to angle strain from the 60° C-C-C bond angles and torsional strain from eclipsing C-H bonds. acs.org This stored energy is a major driver of its chemical reactivity. Computational methods allow for the precise calculation of this strain energy through various schemes, such as isodesmic and homodesmotic reactions. These reactions are hypothetical transformations where the number and types of bonds are conserved, allowing the strain energy to be isolated.

The presence of the (2-Bromopropyl) substituent can modulate the strain energy and reactivity of the ring. Steric interactions between the substituent and the ring can potentially increase the strain. Electronically, the substituent can influence the stability of intermediates or transition states in ring-opening reactions. For example, the electron-withdrawing nature of the bromine atom can affect the stability of a carbocation formed during an electrophilic ring-opening. Computational analysis can quantify these substituent effects by comparing the calculated strain energy of this compound with that of the parent cyclopropane. This analysis is crucial for predicting how the molecule will behave in chemical reactions and for designing synthetic pathways that leverage its inherent reactivity.

Table 4: Comparison of Calculated Strain Energies

| Compound | Conventional Strain Energy (kcal/mol) | Isodesmic Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 27.6 | 19.5 |

| This compound (Estimated) | ~28-30 | ~20-22 |

Applications of 2 Bromopropyl Cyclopropane As a Synthetic Building Block

Incorporation into Complex Molecular Architectures

The utility of (2-Bromopropyl)cyclopropane as a building block for complex molecules lies in the ability of its functional groups to undergo a range of chemical transformations. The bromine atom serves as a handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The cyclopropylmethyl moiety itself can act as a stable structural element or as a reactive intermediate upon ring-opening.

Although direct examples of the use of this compound in the total synthesis of natural products are not readily found in the literature, the incorporation of similar cyclopropyl (B3062369) motifs is a common strategy. For instance, the cyclopropane (B1198618) ring is a key structural feature in numerous biologically active natural products and pharmaceutical agents. The synthesis of these molecules often relies on the introduction of cyclopropane-containing fragments.

One can envision that this compound could serve as a precursor to a cyclopropylmethyl radical or cation, which could then participate in cascade reactions to form intricate polycyclic systems. The strain energy of the cyclopropane ring can be harnessed to drive these transformations.

Table 1: Potential Reactions for Incorporating this compound into Complex Molecules

| Reaction Type | Reagent/Catalyst | Potential Product |

| Nucleophilic Substitution | Nu⁻ (e.g., R₂CuLi, NaN₃, KCN) | Functionally substituted propylcyclopropanes |

| Grignard Formation | Mg | (2-Cyclopropylpropyl)magnesium bromide |

| Cross-Coupling Reactions | Aryl-boronic acid, Pd catalyst | Aryl-substituted propylcyclopropanes |

| Radical Cyclization | Radical initiator (e.g., AIBN), SnH reagent | Cyclized products |

Role in Annulation and Ring Expansion Strategies for Carbocycles and Heterocycles

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools in organic synthesis. Donor-acceptor cyclopropanes are well-known for their participation in formal [3+2] and [3+3] cycloaddition reactions to construct five- and six-membered rings, respectively. While this compound itself is not a classic donor-acceptor cyclopropane, it can be converted into derivatives suitable for such transformations.

For instance, conversion of the bromo group to a nucleophilic center via a Grignard reagent would allow it to act as a three-carbon component in reactions with suitable electrophiles to form new carbocyclic or heterocyclic rings.

Ring expansion reactions of cyclopropylmethyl systems are well-documented and proceed through cationic or radical intermediates. Treatment of this compound with a Lewis acid could induce the formation of a cyclopropylmethyl cation, which is known to undergo facile rearrangement to a cyclobutyl or homoallyl cation. This reactivity provides a pathway for the expansion of the three-membered ring to larger carbocyclic systems.

Table 2: Potential Annulation and Ring Expansion Strategies

| Reaction Strategy | Key Intermediate | Potential Product |

| [3+2] Annulation | Cyclopropylmethyl Grignard | Substituted cyclopentanes |

| [3+3] Annulation | Cyclopropylmethyl organometallic | Substituted cyclohexanes |

| Cationic Ring Expansion | Cyclopropylmethyl cation | Cyclobutane or cyclopentane derivatives |

| Radical Ring Opening/Cyclization | Cyclopropylmethyl radical | Functionalized open-chain or cyclic products |

Precursor for Functionally Diverse Cyclopropyl Derivatives

The bromine atom in this compound is a versatile functional group that can be readily displaced by a variety of nucleophiles to introduce a wide range of functionalities. This makes it a valuable precursor for the synthesis of diverse cyclopropyl derivatives.

Standard nucleophilic substitution reactions can be employed to introduce amines, azides, cyanides, thiols, and other functional groups. For example, reaction with sodium azide would yield the corresponding azido derivative, which can be further reduced to the primary amine, providing access to cyclopropylamines. Similarly, reaction with potassium cyanide would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

The formation of a Grignard reagent from this compound opens up another avenue for derivatization. This organometallic intermediate can react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form more complex cyclopropane-containing molecules.

Table 3: Synthesis of Functionally Diverse Cyclopropyl Derivatives

| Target Derivative | Reagent | Reaction Type |

| Cyclopropylpropylamine | 1. NaN₃2. H₂, Pd/C | Nucleophilic substitution, Reduction |

| Cyclopropylpropylnitrile | KCN | Nucleophilic substitution |

| Cyclopropylpropylthiol | NaSH | Nucleophilic substitution |

| Cyclopropylpropyl alcohol | 1. Mg2. Formaldehyde | Grignard reaction |

| Cyclopropylpropanoic acid | 1. Mg2. CO₂ | Grignard reaction |

Stereo- and Regioselective Synthesis of Advanced Intermediates

The stereochemical outcome of reactions involving this compound is a crucial aspect of its utility as a synthetic building block. The presence of a stereocenter at the carbon bearing the bromine atom means that enantiomerically enriched starting material could potentially lead to the synthesis of chiral, non-racemic products.

Stereoselective nucleophilic substitution reactions at the secondary bromide are possible, although SN2 reactions on sterically hindered substrates can be challenging. The stereochemistry of the cyclopropane ring can also influence the facial selectivity of reactions on the propyl side chain.

Regioselectivity is a key consideration in reactions involving the cyclopropane ring. Ring-opening reactions of unsymmetrically substituted cyclopropanes can proceed with high regioselectivity depending on the nature of the substituents and the reaction conditions. For example, in reactions involving donor-acceptor cyclopropanes, the ring opening is directed by the electronic nature of the substituents. While this compound is not a typical donor-acceptor system, derivatization could lead to substrates that undergo highly regioselective transformations.

The development of catalytic asymmetric methods for the functionalization of cyclopropanes is an active area of research. While specific examples involving this compound are not prominent, the general principles of stereoselective catalysis could be applied to this substrate to generate advanced, stereochemically defined intermediates for complex molecule synthesis.

Table 4: Factors Influencing Stereo- and Regioselectivity

| Transformation | Controlling Factor | Desired Outcome |

| Nucleophilic Substitution | Chiral nucleophile or catalyst | Enantiomerically enriched product |

| Ring Opening | Electronic and steric effects of substituents | Regioselective C-C bond cleavage |

| Cycloaddition | Chiral Lewis acid or organocatalyst | Diastereo- and enantioselective annulation |

Emerging Research Frontiers and Future Prospects for 2 Bromopropyl Cyclopropane Chemistry

Development of Novel Catalytic Systems

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of molecules like (2-Bromopropyl)cyclopropane. Future research is likely to focus on catalysts that can selectively activate and functionalize this compound.

Cross-Coupling Reactions: Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, novel palladium, nickel, or copper catalysts could enable a variety of cross-coupling reactions. The unique structural and electronic properties of the cyclopropane (B1198618) ring can influence its reactivity in such transformations compared to other alkyl halides. nih.gov Research into ligands that can fine-tune the catalyst's activity and selectivity will be paramount. For instance, catalysts could be designed to selectively activate the C-Br bond without promoting ring-opening of the strained cyclopropane moiety.

C-H Functionalization: A significant frontier in catalysis is the direct functionalization of C-H bonds. The development of catalysts capable of selectively activating the C-H bonds of the cyclopropyl (B3062369) ring or the propyl chain in this compound would open up new avenues for derivatization. This would allow for the introduction of new functional groups in a more atom-economical manner.

Ring-Opening Reactions: The inherent ring strain of cyclopropanes (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions. masterorganicchemistry.com Novel catalytic systems, particularly those based on transition metals, can facilitate controlled ring-opening, leading to the formation of valuable acyclic structures. wikipedia.org For this compound, this could involve regioselective cleavage of one of the C-C bonds of the cyclopropane ring, guided by the catalyst and the electronic nature of the substituents.

| Catalyst Type | Potential Application for this compound | Desired Outcome |

| Palladium/Nickel Complexes | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Formation of new C-C and C-heteroatom bonds at the bromine-bearing carbon. |

| Rhodium/Iridium Complexes | C-H activation and functionalization | Direct introduction of functional groups onto the cyclopropane ring or propyl chain. |

| Lewis/Brønsted Acids | Controlled ring-opening reactions | Synthesis of functionalized acyclic compounds. |

Investigations into Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Asymmetric transformations involving this compound would allow for the synthesis of chiral building blocks with defined stereochemistry.

Asymmetric Cyclopropanation: The enantioselective synthesis of the this compound core itself is a key challenge. Asymmetric cyclopropanation reactions, often catalyzed by chiral transition metal complexes, represent a powerful strategy. nih.govresearchgate.net For example, the use of chiral rhodium or copper catalysts with diazo compounds and appropriate alkenes could, in principle, be adapted to produce enantiomerically enriched precursors to this compound.

Kinetic Resolution: If a racemic mixture of this compound is synthesized, chiral catalysts could be employed to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. This kinetic resolution could be achieved through various asymmetric reactions, such as enzyme-catalyzed hydrolysis or transition-metal-catalyzed cross-coupling.

Diastereoselective Reactions: For chiral derivatives of this compound, controlling the diastereoselectivity of subsequent reactions is crucial. The stereocenter(s) on the cyclopropane ring can influence the stereochemical outcome of reactions on the propyl side chain, and vice versa. Understanding and controlling these diastereoselective transformations will be essential for the synthesis of complex molecules.

| Asymmetric Strategy | Description | Relevance to this compound |

| Catalytic Asymmetric Cyclopropanation | Use of a chiral catalyst to induce enantioselectivity in the formation of the cyclopropane ring. | Direct synthesis of enantiomerically enriched this compound precursors. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the isolation of the other. | Separation of enantiomers of this compound. |

| Diastereoselective Reactions | Control of stereochemistry in reactions of chiral derivatives. | Synthesis of complex, multi-stereocenter molecules derived from this compound. |

Exploration of Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry offer unique modes of reactivity that can complement traditional thermal reactions. The exploration of these fields could uncover novel transformations for this compound.

Photochemical Reactions: The photochemistry of arylcyclopropanes has been shown to involve electron-transfer processes that can lead to ring-opening or addition reactions. acs.org While this compound lacks an aryl group, the strained cyclopropane ring can still participate in photochemical reactions. Irradiation could potentially lead to homolytic cleavage of the C-Br bond, generating a radical intermediate that could undergo further reactions. Additionally, photosensitized reactions could lead to unique ring-opening or rearrangement pathways.

Electrochemical Reactivity: The electrochemical behavior of alkyl halides is well-established, with reduction typically leading to cleavage of the carbon-halogen bond. nih.govscispace.comacs.orgrsc.orgresearchgate.net In the case of this compound, electrochemical reduction could generate a cyclopropylpropyl radical or anion. These reactive intermediates could then be trapped by electrophiles or participate in coupling reactions. The influence of the cyclopropane ring on the reduction potential and the stability of the resulting intermediates would be a key area of investigation.

| Method | Potential Transformation | Reactive Intermediate |

| Photochemistry (Direct Irradiation or Photosensitization) | C-Br bond cleavage, ring-opening, rearrangements. | Radical species. |

| Electrochemistry (Reduction) | C-Br bond cleavage, coupling reactions. | Radical or anionic species. |

Bio-Inspired Synthetic Approaches and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of new synthetic methods. Bio-inspired and biomimetic approaches could offer novel and sustainable routes for the synthesis and transformation of this compound.

Biomimetic Cyclopropanation: The biosynthesis of cyclopropane-containing natural products often involves enzymatic cyclopropanation reactions. nih.govacs.org These reactions typically proceed with high stereoselectivity under mild conditions. Developing synthetic catalysts that mimic the active sites of these enzymes could provide a highly efficient and enantioselective method for the synthesis of the cyclopropane core of this compound. For instance, bio-inspired cobalt catalysts have been explored for cyclopropanation reactions. researchgate.net

Enzymatic Transformations: The use of isolated enzymes or whole-cell systems for the transformation of this compound is another promising avenue. For example, halogenases could potentially be used for the selective bromination of a precursor alcohol, while dehalogenases could be employed for its selective dehalogenation. The high selectivity of enzymes could allow for transformations that are difficult to achieve with traditional chemical methods.

Biomimetic Ring-Opening/Rearrangements: In nature, enzymatic processes can trigger complex rearrangements and ring-openings of cyclic molecules. A deeper understanding of these biosynthetic pathways could inspire the development of new chemical methods for the controlled rearrangement of the this compound scaffold into other valuable molecular architectures. acs.orgnih.gov

| Bio-Inspired Approach | Description | Potential Advantage |

| Biomimetic Catalysis | Synthetic catalysts designed to mimic the function of cyclopropanating enzymes. | High stereoselectivity and efficiency under mild conditions. |

| Biocatalysis | Use of isolated enzymes or whole organisms to perform chemical transformations. | High selectivity (chemo-, regio-, and enantio-), environmentally benign. |

| Biomimetic Rearrangements | Chemical methods inspired by biosynthetic rearrangements of cyclic molecules. | Access to novel and complex molecular scaffolds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.